2-Chloro-6-fluoro-3-methylbenzonitrile
Overview
Description
2-Chloro-6-fluoro-3-methylbenzonitrile, also known as this compound, is a useful research compound. Its molecular formula is C8H5ClFN and its molecular weight is 169.58 g/mol. The purity is usually 95%.
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Scientific Research Applications
Microwave-Induced Nucleophilic Fluorination
2-Chloro-6-fluoro-3-methylbenzonitrile has been explored in the context of microwave-induced nucleophilic fluorination. In a study, meta-halo-3-methylbenzonitrile derivatives were synthesized to investigate reactivity towards aromatic nucleophilic substitution using a microwave system for (18)F labeling. These derivatives, including this compound, demonstrated varying yields in different solvents, indicating their potential application in radiolabeling for medical imaging (Guo et al., 2008).
Synthesis and Production
The compound has also been part of studies focusing on its synthesis. One such study describes the synthesis of 3-fluoro-4-methylbenzonitrile, a compound similar to this compound, which is important for developing new pesticides (Min, 2006).
Geometrical Structure and Vibrational Spectra
Research involving compounds like 5-fluoro-2-methylbenzonitrile, which shares structural similarities with this compound, has been conducted to understand their equilibrium geometric structure, vibrational spectra, and non-linear optical properties. This research provides insights into the stability, electronic properties, and potential applications in fields like optical materials (Ajaypraveenkumar et al., 2017).
Energetic and Structural Study
Another study explored the energetic and structural properties of similar compounds, such as 2-fluoro-, 3-fluoro-, and 4-fluorobenzonitrile. This research provides valuable information on the enthalpies of formation, vapor pressures, and electronic properties of these compounds, which are relevant to understanding the properties of this compound (Ribeiro da Silva et al., 2012).
Applications in Polymer Science
Additionally, the use of 2-chloro-6-fluorobenzonitrile in the synthesis of polyarylether alternating copolymers has been investigated. This study demonstrates the compound's utility in creating high-molecular-weight, soluble polymers with potential applications in materials science (Mercer et al., 1994).
Properties
IUPAC Name |
2-chloro-6-fluoro-3-methylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c1-5-2-3-7(10)6(4-11)8(5)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLLSLUQSGFENQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590633 | |
Record name | 2-Chloro-6-fluoro-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886500-98-7, 4209-54-5 | |
Record name | 2-Chloro-6-fluoro-3-methylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886500-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-fluoro-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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